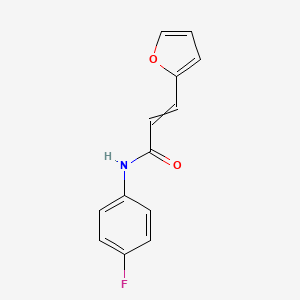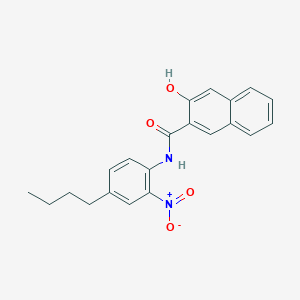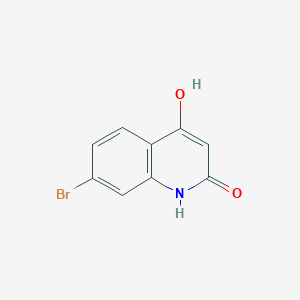![molecular formula C12H13FN2O2 B12454678 6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B12454678.png)
6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester is a fluorinated heterocyclic compound It is characterized by a pyrrolo[3,2-b]pyridine core structure with a fluorine atom at the 6-position and a tert-butyl ester group at the 1-carboxylic acid position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[3,2-b]pyridine derivatives.
Scientific Research Applications
6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The pyrrolo[3,2-b]pyridine core structure allows for versatile binding modes, contributing to its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoropyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
- 6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester
- 6-Bromopyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester
Uniqueness
6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems. This makes it a valuable compound for the development of new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C12H13FN2O2 |
|---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
tert-butyl 6-fluoropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-5-4-9-10(15)6-8(13)7-14-9/h4-7H,1-3H3 |
InChI Key |
WAGQCNPQPJJYCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide](/img/structure/B12454607.png)
![2-methoxy-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}benzamide](/img/structure/B12454614.png)
![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12454628.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12454634.png)

![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12454646.png)

![10-hexanoyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454671.png)
![2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454672.png)
![5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid](/img/structure/B12454676.png)
![3-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B12454679.png)

![N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12454685.png)
